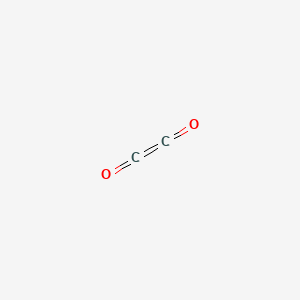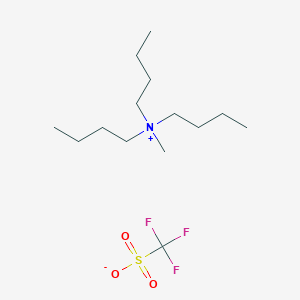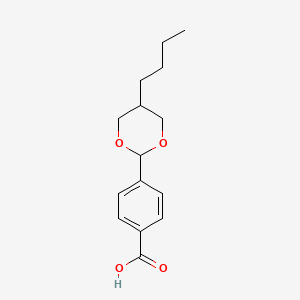
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C15H20O4 It is characterized by a benzoic acid moiety attached to a 1,3-dioxane ring substituted with a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid typically involves the reaction of 5-butyl-1,3-dioxane-2-carboxylic acid with a suitable benzoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 4-(5-butyl-1,3-dioxan-2-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The 1,3-dioxane ring may contribute to the compound’s stability and bioavailability, enhancing its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3,5-bis(4H-1,2,4-triazol-4-yl)-: Similar in having a benzoic acid core but differs in the substituents attached to the ring.
Benzoic acid, 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yl ester: Contains a benzoic acid moiety but with a different cyclic structure
Uniqueness
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid is unique due to the presence of the 1,3-dioxane ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
88976-52-7 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-(5-butyl-1,3-dioxan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-11-9-18-15(19-10-11)13-7-5-12(6-8-13)14(16)17/h5-8,11,15H,2-4,9-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
GJGOEBMOOFMFHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1COC(OC1)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


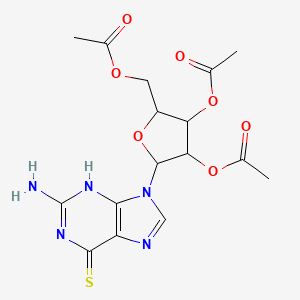
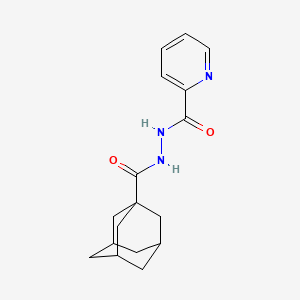
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
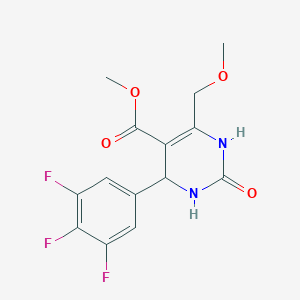
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

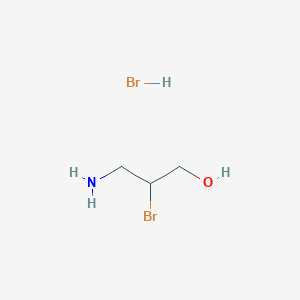

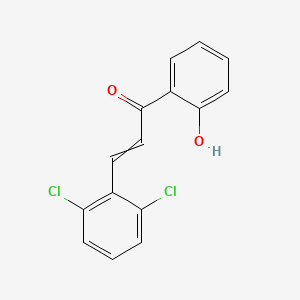
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
